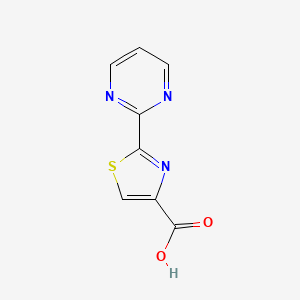

2-(ピリミジン-2-イル)-1,3-チアゾール-4-カルボン酸

概要

説明

Pyrimidine is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure in nature and is part of many larger biomolecules, including the nucleotide bases uracil, cytosine, and thymine, which are components of RNA and DNA .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of an amine with a carbonyl compound or ketone . A series of novel pyrimidine derivatives can be designed and synthesized for potential biological activities .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be confirmed using various spectroscopic techniques, including FTIR, NMR, and Mass Spectrometry .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including reactions with urea, thiourea, malononitrile, hydrazine hydrate, and 2,4-dinitrophenyl hydrazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely depending on the specific compound. For example, the melting point, solubility, and spectral properties can all differ .

科学的研究の応用

抗線維化活性

この化合物は、その幅広い薬理活性により、医薬品化学における構造設計に使用されてきました . 一連の新しい2-(ピリジン-2-イル)ピリミジン誘導体が設計、合成され、不死化ラット肝星細胞(HSC-T6)に対するその生物活性は評価されました . 14の化合物が、ピルフェニドンとBipy55′DCよりも優れた抗線維化活性を示すことがわかりました .

抗炎症活性

この化合物は、in vitroおよびin vivoの両方で強力な抗炎症活性を示しました . また、α、α-ジフェニル-β-ピクリルヒドラジルスカベンジング活性と脂質過酸化に対する有望な抗酸化活性を示しました .

抗酸化活性

この化合物は、有望な抗酸化活性を示しました . α、α-ジフェニル-β-ピクリルヒドラジルスカベンジング活性と脂質過酸化に対して効果的であることがわかりました .

抗菌活性

この化合物を含むピリミジン誘導体は、抗菌活性を示すことが知られています .

抗ウイルス活性

この化合物を含むピリミジン誘導体は、抗ウイルス活性を示すことが知られています .

抗腫瘍活性

作用機序

Target of Action

Pyrimidine derivatives, which include 2-(pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid, are known to interact with various biological targets, including protein kinases .

Mode of Action

Pyrimidine derivatives are known to exert their biological effects through different mechanisms, such as inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

Pyrimidine derivatives are known to influence various biological pathways, including those involved in cell growth regulation, differentiation, migration, and metabolism .

Result of Action

Pyrimidine derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Pyrimidine derivatives have been known to exhibit a wide range of pharmacological activities . They have been employed in the design of privileged structures in medicinal chemistry .

Cellular Effects

It is known that pyrimidine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Pyrimidine derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

2-pyrimidin-2-yl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2S/c12-8(13)5-4-14-7(11-5)6-9-2-1-3-10-6/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLEFSHGKRSIMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00653257 | |

| Record name | 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1014631-26-5 | |

| Record name | 2-(Pyrimidin-2-yl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00653257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

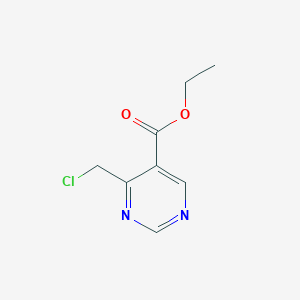

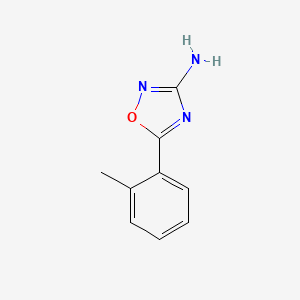

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Methylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1517357.png)